molecular formula C9H6ClN3 B3199177 2-amino-6-chloro-1H-indole-3-carbonitrile CAS No. 1016791-11-9

2-amino-6-chloro-1H-indole-3-carbonitrile

Cat. No. B3199177
CAS RN: 1016791-11-9
M. Wt: 191.62 g/mol
InChI Key: LVHBBAXKJVAHAR-UHFFFAOYSA-N
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Description

The compound “2-amino-6-chloro-1H-indole-3-carbonitrile” is a derivative of the indole family . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .


Synthesis Analysis

The synthesis of indole derivatives often involves Multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates . In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .


Molecular Structure Analysis

The molecular structure of indole derivatives is aromatic in nature due to the presence of 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) . This makes them readily undergo electrophilic substitution .


Chemical Reactions Analysis

Indole derivatives are known to participate in a variety of chemical reactions. For instance, they are used in multicomponent reactions (MCRs) to produce products with diverse functional groups . They are also involved in electrophilic substitution reactions due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

Indole derivatives are physically crystalline and colorless in nature with specific odors . They are important heterocyclic compounds having broad-spectrum biological activities .

Scientific Research Applications

  • Chemical Synthesis and Characterization : The compound has been utilized in chemical syntheses. For instance, a study by Petrova et al. (2023) described the synthesis of a related compound, 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, characterizing it through NMR, IR spectroscopy, and elemental analysis (Petrova et al., 2023).

  • Anticancer Activity Research : Some studies have explored the anticancer potential of compounds synthesized from indole carbonitriles. Ali and Saad (2018) synthesized polyheterocyclic compounds starting from 3-amino-[1,2,4]triazino[5,6-b]indole and studied their anticancer activity, finding that some derivatives displayed potent activity against various cancer cell lines (Ali & Saad, 2018).

  • Exploration of Biological Activity : The research also includes studies on the potential biological activity of compounds derived from indole carbonitriles. For instance, a study conducted by Loidreau et al. (2012) investigated the condensation of 2-aminoindole-3-carbonitriles with DMF-dialkoxyacetals, exploring the potential biological activity of the resulting indole precursors (Loidreau et al., 2012).

  • Synthesis of Heterocyclic Systems : Research has also focused on synthesizing new heterocyclic systems using indole carbonitriles. Michaelidou and Koutentis (2009) studied the conversion of 2-(4-chloro-5H-1,2,3-dithiazolylideneamino)benzonitriles into 3-aminoindole-2-carbonitriles, thereby synthesizing new 3-aminoindole-2-carbonitrile derivatives (Michaelidou & Koutentis, 2009).

Mechanism of Action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways, leading to downstream effects on cellular functions.

Result of Action

The wide range of biological activities exhibited by indole derivatives suggests that this compound may have diverse effects at the molecular and cellular levels.

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . This highlights the importance of continued research and development in this area.

properties

IUPAC Name

2-amino-6-chloro-1H-indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3/c10-5-1-2-6-7(4-11)9(12)13-8(6)3-5/h1-3,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHBBAXKJVAHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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